molecular formula C13H8ClFN2S B3009669 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine CAS No. 1268086-26-5

4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine

Cat. No. B3009669
CAS RN: 1268086-26-5
M. Wt: 278.73
InChI Key: DUEYRERCMZVQMJ-UHFFFAOYSA-N
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Description

4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine is a versatile chemical compound with diverse properties . It is a type of pyrimidine, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .


Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine (VI) with methyl iodide and reaction of this 7-methyl product (VII) with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .


Molecular Structure Analysis

The molecular formula of 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine is C6H4ClN3 and it has a molecular weight of 153.57 g/mol .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine appears as a white crystalline solid . While it is poorly soluble in water, it exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been studied for its potential anti-inflammatory effects. Pyrimidine derivatives, including thieno[3,2-d]pyrimidines, have shown inhibitory responses against key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These properties suggest that it could be developed into a drug that modulates inflammatory responses in various diseases.

Kinase Inhibition for Cancer Therapy

Thieno[3,2-d]pyrimidines serve as scaffolds for developing kinase inhibitors . Kinase inhibitors are crucial in cancer therapy as they can selectively target and inhibit the function of kinases involved in the proliferation of cancer cells. This compound’s structure makes it a candidate for creating new inhibitors that could be more effective and have fewer side effects.

Anticancer Agent Development

Research has indicated that derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been identified as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which is a significant target in cancer therapy . This suggests that the compound could be used to develop new anticancer agents.

Dermatological Applications

In the context of dermatology, thieno[3,2-d]pyrimidine derivatives have been explored for their potential in treating inflammatory skin disorders, such as atopic dermatitis . Their anti-inflammatory properties could be beneficial in developing treatments for these conditions.

Pharmaceutical Intermediates

The compound’s unique structure and versatility make it a valuable pharmaceutical intermediate. It plays a crucial role in synthesizing various pharmaceutical compounds, especially those used in treating diseases like cancer .

Antitubercular Activity

Some studies have explored the antitubercular activity of pyrimidine derivatives. While not directly linked to 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine, these studies suggest that similar compounds could be modified to enhance their efficacy against tuberculosis .

Future Directions

While the specific future directions for 4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine are not explicitly mentioned in the search results, it’s worth noting that there is considerable interest in the synthesis and evaluation of pyrimidine analogs due to their wide range of pharmacological effects . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2S/c1-7-16-11-10(6-18-12(11)13(14)17-7)8-2-4-9(15)5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEYRERCMZVQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)SC=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-(4-fluorophenyl)-2-methylthieno[3,2-d]pyrimidine

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